molecular formula C12H27NO B14456272 4-(Octylamino)butan-1-OL CAS No. 72648-52-3

4-(Octylamino)butan-1-OL

Cat. No.: B14456272
CAS No.: 72648-52-3
M. Wt: 201.35 g/mol
InChI Key: ZJMZXJRCPXDPSH-UHFFFAOYSA-N
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Description

4-(Octylamino)butan-1-OL is an organic compound with the molecular formula C12H27NO It is a derivative of butanol, where the hydroxyl group is attached to the first carbon atom, and an octylamino group is attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octylamino)butan-1-OL typically involves the reaction of butan-1-ol with octylamine. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction between butan-1-ol and octylamine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Octylamino)butan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, sulfuric acid, nitric acid, chromic acid, or selenium dioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

4-(Octylamino)butan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Octylamino)butan-1-OL involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

4-(Octylamino)butan-1-OL can be compared with other similar compounds, such as:

    Butan-1-ol: A primary alcohol with a simpler structure.

    Octylamine: An amine with a longer carbon chain.

    1,4-Butanediol: A diol with two hydroxyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of a hydroxyl group and an octylamino group, which imparts distinct chemical and physical properties

By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

72648-52-3

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

4-(octylamino)butan-1-ol

InChI

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-10-13-11-8-9-12-14/h13-14H,2-12H2,1H3

InChI Key

ZJMZXJRCPXDPSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCCCO

Origin of Product

United States

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